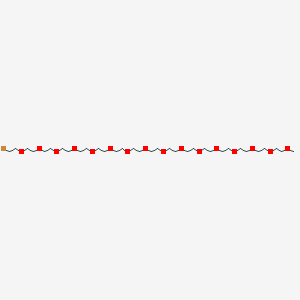

mPEG16-Br

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MPEG16-Br is a type of polyethylene glycol (PEG) with a bromine functional group. It is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 .

Synthesis Analysis

This compound is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation .Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane .Chemical Reactions Analysis

This compound is used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Physical And Chemical Properties Analysis

This compound is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 . More detailed physical and chemical properties are not specified in the available resources.Scientific Research Applications

Here is a summary of the unrelated topics that emerged from the search:

Digital Repositories and Accessibility : Research on the implementation of digital repositories for disseminating scientific publications and enhancing web accessibility. This includes the Museu Paraense Emilio Goeldi's initiative to share publications across various research areas through open archives (Medeiros et al., 2013).

Video Coding Technologies : Studies on hybrid video coding techniques, MPEG standards for 3D video coding, and optimization of video encoding parameters for multimedia transmissions. These cover the development and evaluation of codecs for improved compression efficiency and reduced bit rates (Karczewicz et al., 2010; Hassan et al., 2018).

Multimedia Streaming Over the Internet : Discussion on MPEG-DASH, a standard for dynamic and adaptive streaming of media over HTTP, addressing interoperability needs across different devices and servers (Sodagar, 2011).

Immersive Video and Virtual Reality : Exploration of MPEG-I standards for immersive video technologies, including 360-degree video and virtual navigation, to enhance the realism and interactivity of virtual reality applications (Domański et al., 2017).

Mechanism of Action

Target of Action

mPEG16-Br, also known as m-PEG16-Br, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins, peptides, and particles . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in their function.

Mode of Action

This compound interacts with its targets through a process known as PEGylation . This involves the covalent attachment of PEG to the target molecules, which can alter their properties and behavior. The resulting changes can include increased stability, improved solubility, and reduced immunogenicity .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets that it modifies. Given its role as a protac linker, it is likely involved in the ubiquitin-proteasome system . This system is responsible for protein degradation, and PROTACs work by recruiting E3 ubiquitin ligases to tag unwanted proteins for destruction.

Pharmacokinetics

Pegylation, the process in which this compound is involved, is known to improve the pharmacokinetic properties of drugs . It can increase their stability and solubility, extend their half-life, and enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in PROTACs. By linking target proteins to E3 ubiquitin ligases, this compound can facilitate the degradation of these proteins . This can lead to the downregulation of their activity and potentially the amelioration of diseases associated with their overexpression or abnormal function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of PEGylation can be affected by the pH, temperature, and ionic strength of the solution . Additionally, the storage conditions of this compound can impact its stability, with recommendations for storage in an inert gas environment below -20℃ .

properties

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVEZBERBDFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H67BrO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.